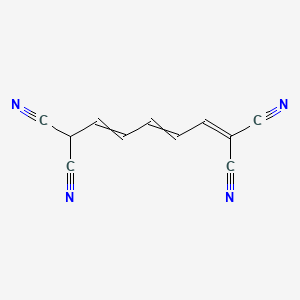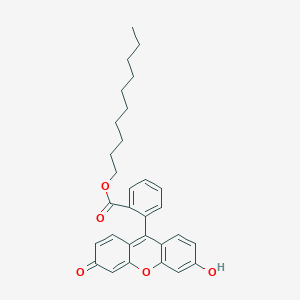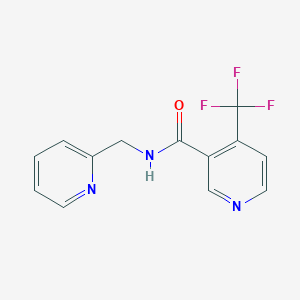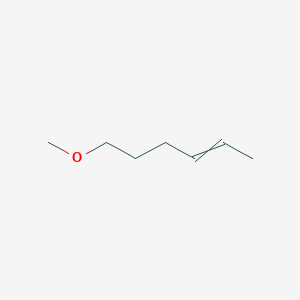
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-(morpholin-4-yl)heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-(morpholin-4-yl)heptan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-(morpholin-4-yl)heptan-1-one typically involves the following steps:
Fluorination: Introduction of fluorine atoms into the heptanone backbone through electrophilic or nucleophilic fluorination reactions.
Morpholine Introduction: Attachment of the morpholine ring via nucleophilic substitution or other suitable reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Industrial production methods may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-(morpholin-4-yl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, using reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-(morpholin-4-yl)heptan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.
Industry: Utilized in the production of high-performance coatings, lubricants, and other materials requiring chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-(morpholin-4-yl)heptan-1-one involves its interaction with molecular targets through hydrophobic interactions and fluorine-specific binding. The compound’s stability and resistance to metabolic degradation make it effective in various applications, including drug delivery and material science.
Comparación Con Compuestos Similares
Compared to other fluorinated compounds, 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-(morpholin-4-yl)heptan-1-one stands out due to its unique combination of a morpholine ring and multiple fluorine atoms. Similar compounds include:
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in surface functionalization and nanomaterial synthesis.
Perfluorooctanoic acid: Known for its use in industrial applications but has environmental and health concerns.
Trifluoromethyl ketones: Commonly used in organic synthesis and as intermediates in pharmaceutical production.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in specialized applications.
Propiedades
Número CAS |
144237-77-4 |
|---|---|
Fórmula molecular |
C11H8F13NO2 |
Peso molecular |
433.17 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-1-morpholin-4-ylheptan-1-one |
InChI |
InChI=1S/C11H8F13NO2/c12-6(13,5(26)25-1-3-27-4-2-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1-4H2 |
Clave InChI |
HYKLUXGMNPOIOG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
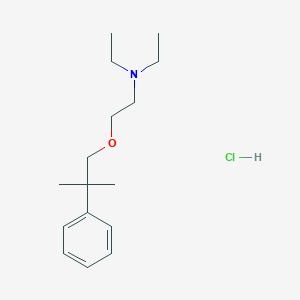

![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
